(E)-3-(4-butoxyphenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
(E)-3-(4-butoxyphenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a pyrazole ring, a butoxyphenyl group, and a thiophen-2-ylmethylene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-butoxyphenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Butoxyphenyl Group: The butoxyphenyl group is introduced via a nucleophilic substitution reaction, where a butoxyphenyl halide reacts with the pyrazole intermediate.
Formation of the Thiophen-2-ylmethylene Moiety: The final step involves the condensation of the pyrazole intermediate with thiophen-2-carbaldehyde under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-butoxyphenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(4-butoxyphenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, (E)-3-(4-butoxyphenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide could be explored for its therapeutic potential. Its ability to modulate biological pathways could make it useful in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of (E)-3-(4-butoxyphenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as its role in a particular disease or its function in a chemical reaction.
Comparison with Similar Compounds
Similar Compounds
- (4-butoxyphenyl)(thiophen-2-yl)methanol
- [(4-butoxyphenyl)methyl][2-(thiophen-2-yl)ethyl]amine
Uniqueness
(E)-3-(4-butoxyphenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is unique due to its combination of a pyrazole ring, a butoxyphenyl group, and a thiophen-2-ylmethylene moiety. This combination of functional groups provides the compound with distinct chemical and biological properties that are not found in similar compounds. For example, the presence of the pyrazole ring may enhance its ability to interact with biological targets, while the butoxyphenyl group could influence its solubility and stability.
Properties
IUPAC Name |
3-(4-butoxyphenyl)-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-2-3-10-25-15-8-6-14(7-9-15)17-12-18(22-21-17)19(24)23-20-13-16-5-4-11-26-16/h4-9,11-13H,2-3,10H2,1H3,(H,21,22)(H,23,24)/b20-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFCCGSGFRBJCB-DEDYPNTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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